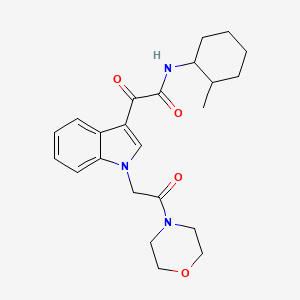

![molecular formula C17H20BrN3O2 B2770220 4-(4-bromophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021265-70-2](/img/structure/B2770220.png)

4-(4-bromophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups . They are part of naturally occurring metabolites and drugs .

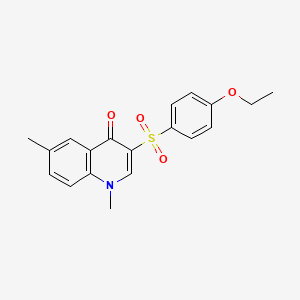

Molecular Structure Analysis

The molecular structure of pyrimidinediones is characterized by a pyrimidine ring substituted with two carbonyl groups . The specific compound you mentioned also has a bromophenyl group and a pentyl group attached, which would further influence its structure and properties .Chemical Reactions Analysis

Pyrimidinediones can undergo various chemical reactions, including condensation and cyclization . The specific reactions would depend on the substituents and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidinediones can vary depending on their structure and substituents . For example, they can have different melting points, IR spectra, and NMR spectra .Aplicaciones Científicas De Investigación

Antimicrobial Activity

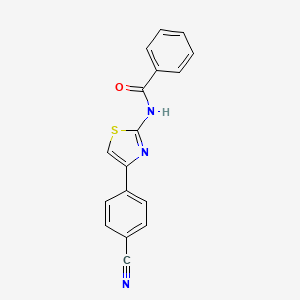

The synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been investigated for their antimicrobial potential . These compounds were evaluated against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The results indicated that compounds d1, d2, and d3 displayed promising antimicrobial activity. Thiazole derivatives, including this compound, have been recognized for their ability to inhibit bacterial lipid biosynthesis and exhibit antibacterial effects.

Thiazole Nucleus

The thiazole nucleus, present in this compound, has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Its diverse effects make it an interesting scaffold for drug discovery .

Mecanismo De Acción

Target of Action

The compound, also known as 4-(4-bromophenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione, primarily targets Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a crucial enzyme involved in DNA repair damage . It is also known to inhibit VEGFR-2 , a receptor tyrosine kinase that plays a pivotal role in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .

Mode of Action

The compound interacts with its targets, leading to significant changes. It inhibits PARP-1, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . It also inhibits VEGFR-2, disrupting wound healing patterns .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition compromises the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death . It also affects the VEGF signaling pathway by inhibiting VEGFR-2 , which can disrupt angiogenesis, a critical process for tumor growth and metastasis .

Result of Action

The compound exhibits significant antitumor activity. It has shown potent activity against PARP-1 with an IC50 value comparable to that of Olaparib . It also exhibits high cytotoxicity against MCF-7 . Furthermore, it has potent activity against VEGFR-2, leading to a significant disruption of wound healing patterns .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-bromophenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN3O2/c1-2-3-4-9-21-10-13-14(16(21)22)15(20-17(23)19-13)11-5-7-12(18)8-6-11/h5-8,15H,2-4,9-10H2,1H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIFEMRZKTWENE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770138.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2770146.png)

![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2770147.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770150.png)

![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid](/img/structure/B2770157.png)

![(Z)-8-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2770159.png)